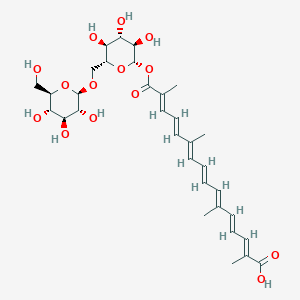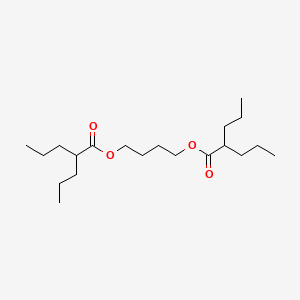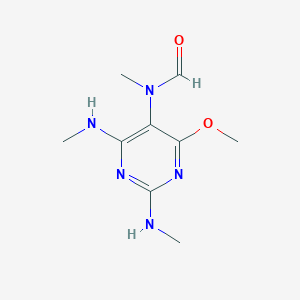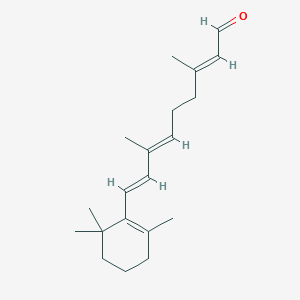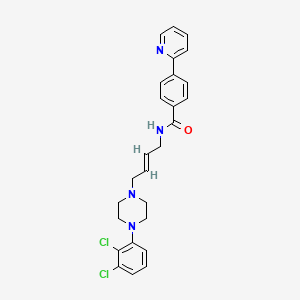
Unii-8ejd945abl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PG01037 involves the reaction of 4-(2,3-dichlorophenyl)piperazine with a butylarylcarboxamide derivative. The reaction typically proceeds under mild conditions, often using solvents like dimethyl sulfoxide (DMSO) or water with gentle warming .
Industrial Production Methods
While specific industrial production methods for PG01037 are not widely documented, the compound is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and the final coupling reaction .
Chemical Reactions Analysis
Types of Reactions
PG01037 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine and carboxamide moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of PG01037, while oxidation and reduction reactions can modify the functional groups present in the molecule .
Scientific Research Applications
PG01037 has a wide range of applications in scientific research, particularly in the fields of neuropharmacology and medicinal chemistry. Some of its key applications include:
Parkinson’s Disease Research: PG01037 is used to study the role of dopamine D3 receptors in Parkinson’s disease and to develop potential therapeutic agents
Substance Abuse Research: The compound is employed to investigate the effects of dopamine D3 receptor antagonism on drug-induced behaviors, such as those induced by methamphetamine
Schizophrenia Research: PG01037 is utilized to explore the involvement of dopamine D3 receptors in schizophrenia and to develop new antipsychotic drugs
Mechanism of Action
PG01037 exerts its effects by selectively binding to dopamine D3 receptors and blocking their activity. This antagonism leads to a reduction in dopamine-mediated signaling, which can modulate various neurological and behavioral responses. The compound’s high selectivity for D3 receptors over D2 and D4 receptors is a key factor in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
L-741,626: A selective dopamine D2 receptor antagonist.
CJB090: A dopamine D3 receptor partial agonist.
SB-277011-A: Another selective dopamine D3 receptor antagonist .
Uniqueness
PG01037 is unique due to its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the specific roles of these receptors in various neurological conditions. Its ability to modulate dopamine-mediated behaviors without significantly affecting D2 and D4 receptors sets it apart from other compounds .
Properties
Molecular Formula |
C26H26Cl2N4O |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C26H26Cl2N4O/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23/h1-13H,14-19H2,(H,30,33)/b4-3+ |
InChI Key |
ZMYOIZHRXABMFZ-ONEGZZNKSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/CNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
C1CN(CCN1CC=CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl |
Synonyms |
DPB-PBzCONH2 N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)but-2-enyl)-4-pyridine-2-ylbenzamide PG 01037 PG-01037 PG01037 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



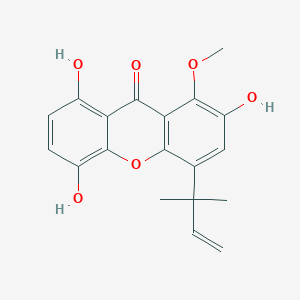
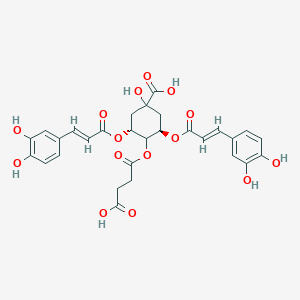
![Indolo[2,3-a]quinolizine-1-methanol, 1-ethyl-1,2,3,4,6,7,12,12b-octahydro-, (1S,12bS)-](/img/structure/B1250147.png)
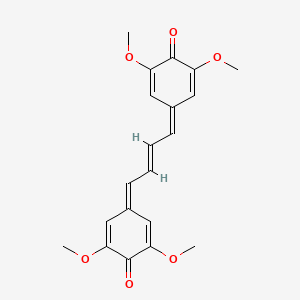
![N-(2-chloro-6-methylphenyl)-7,8-dimethoxyimidazo[1,5-a]quinoxalin-4-amine](/img/structure/B1250151.png)
